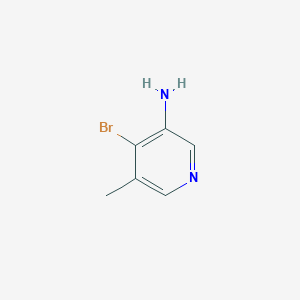

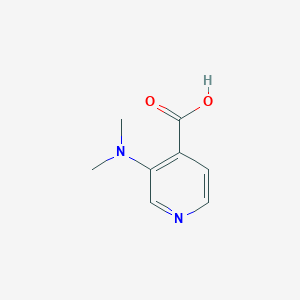

3-Amino-4-bromo-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-bromo-5-methylpyridine is a chemical compound that belongs to the class of organic compounds known as halogenated heterocycles . It is used as a pharmaceutical intermediate . It can be used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the use of 4-methylpyridine-3-boronic acid as a raw material, an inorganic amide as an ammonia source, and a metal oxide as a catalyst . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction (XRD) and density functional theory (DFT) at the B3LYP/6-31g (d) level . The intermolecular interaction and charge delocalization were theoretically found by natural bond orbital analysis .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions to produce novel pyridine derivatives . It can also undergo protodeboronation, a reaction that involves the removal of a boron group from the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its thermal stability up to 210 °C and its UV–Vis–NIR transmittance spectrum, which reveals that it exhibits a better transmittance in the region of the entire visible window, with the lower cut-off wavelength being 358 nm .Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Binding

3-Amino-4-bromo-5-methylpyridine derivatives have been identified as ligands for the BAZ2B bromodomain, demonstrating their potential in medicinal chemistry. One such derivative was discovered as a ligand through automatic docking, and its binding mode was validated by protein crystallography. This suggests that these derivatives can be key in developing new pharmaceutical compounds (Marchand, Lolli, & Caflisch, 2016).

Amination Reactions

Studies have explored the amination reactions of dibromopyridines, including compounds similar to this compound. Such reactions are essential in synthesizing diverse pyridine derivatives, which have various applications in organic and medicinal chemistry (Streef & Hertog, 2010).

Halogen Atom Migration

Research into the migration of halogen atoms in halogeno-derivatives of pyridine, including structures akin to this compound, provides insight into chemical reaction mechanisms. Such studies help in understanding the structural transformations that occur in various chemical processes (Hertog & Schogt, 2010).

Synthesis and Biological Activity

The synthesis of novel pyridine-based derivatives, including those related to this compound, through Suzuki cross-coupling reactions has been investigated. These compounds have been studied for their potential biological activities, such as anti-thrombolytic and biofilm inhibition properties, which are significant in pharmaceutical research (Ahmad et al., 2017).

Safety and Hazards

3-Amino-4-bromo-5-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The future directions for 3-Amino-4-bromo-5-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, it could be used in the development of new therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Mecanismo De Acción

Target of Action

3-Amino-4-bromo-5-methylpyridine is a chemical compound that is often used in the field of organic synthesis It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors , which suggests that this compound might also target similar proteins or enzymes.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through oxidative addition and transmetalation processes .

Biochemical Pathways

It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in organic synthesis. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it’s known that the Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, require mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

It is known that pyridine derivatives can participate in various biochemical reactions due to their ability to act as both a base and a nucleophile

Cellular Effects

It is known that pyridine derivatives can influence cell function by interacting with various cellular pathways

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit changes in their effects over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interaction with transporters or binding proteins .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-bromo-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRSQDGLNLJYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806996-46-2 |

Source

|

| Record name | 4-bromo-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2428567.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2428571.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2428573.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)

![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)

![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)

![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)